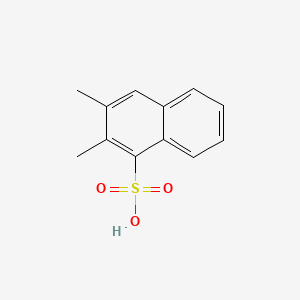

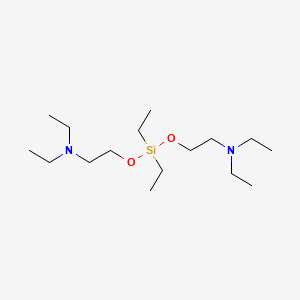

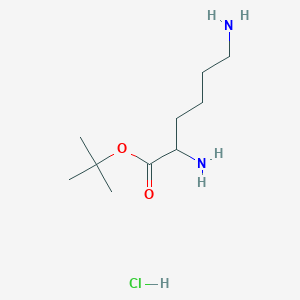

![molecular formula C5H9NO4 B13821269 Glutamic acid,l-,[3h(g)]](/img/structure/B13821269.png)

Glutamic acid,l-,[3h(g)]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

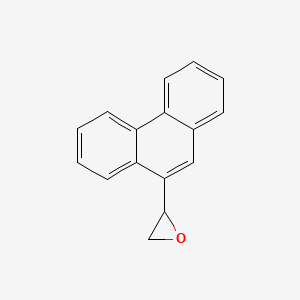

Glutamic acid, l-, [3h(g)] is a radiolabeled form of the amino acid glutamic acid. It is commonly used in scientific research to study various biochemical processes, including neurotransmission and metabolism. The radiolabeling with tritium ([3h]) allows researchers to track the compound within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glutamic acid, l-, [3h(g)] typically involves the incorporation of tritium into the glutamic acid molecule. One common method is the regioselective tritiation of monomethyl succinate, followed by a two-step selective conversion of its free acid function into an aldehyde, and its subsequent conversion by the Strecker reaction into the corresponding α-aminonitrile and hence to the target tritiated glutamate .

Industrial Production Methods

Industrial production of glutamic acid, l-, [3h(g)] is often achieved through microbial fermentation. Corynebacterium glutamicum is a commonly used microorganism for this purpose. The fermentation process involves the optimization of various conditions, such as the concentration of sugar and malonic acid, to enhance the production yield .

Chemical Reactions Analysis

Types of Reactions

Glutamic acid, l-, [3h(g)] undergoes various chemical reactions, including:

Oxidation: Glutamic acid can be oxidized to form α-ketoglutarate.

Reduction: It can be reduced to form glutamate.

Substitution: The amino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.

Major Products Formed

Oxidation: α-Ketoglutarate

Reduction: Glutamate

Substitution: Various substituted glutamate derivatives

Scientific Research Applications

Glutamic acid, l-, [3h(g)] has a wide range of applications in scientific research:

Chemistry: Used to study reaction mechanisms and metabolic pathways.

Biology: Helps in understanding neurotransmission and brain function.

Medicine: Used in research related to neurological disorders and brain metabolism.

Industry: Employed in the production of flavor enhancers and food additives

Mechanism of Action

Glutamic acid, l-, [3h(g)] exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into l-glutamine, which the brain uses for fuel and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

L-Glutamine: Another amino acid that is closely related to glutamic acid and is involved in similar metabolic pathways.

L-Aspartic Acid: Shares similar excitatory neurotransmitter functions in the central nervous system.

α-Ketoglutarate: A key intermediate in the Krebs cycle and closely related to glutamic acid metabolism

Uniqueness

Glutamic acid, l-, [3h(g)] is unique due to its radiolabeling with tritium, which allows for precise tracking and study of its metabolic pathways and interactions within biological systems. This makes it an invaluable tool in biochemical and medical research.

Properties

Molecular Formula |

C5H9NO4 |

|---|---|

Molecular Weight |

149.14 g/mol |

IUPAC Name |

(2S)-2-amino-2-tritiopentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i3T |

InChI Key |

WHUUTDBJXJRKMK-BMCPPWMHSA-N |

Isomeric SMILES |

[3H][C@](CCC(=O)O)(C(=O)O)N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)